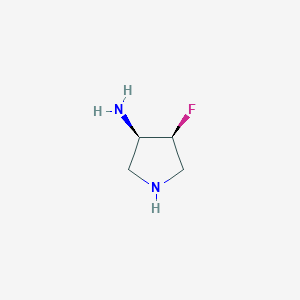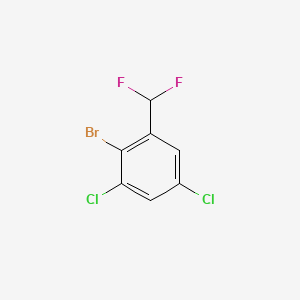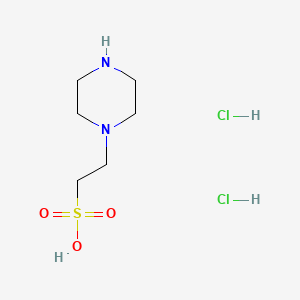
3-(Methoxymethoxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N This particular compound features a methoxymethoxy group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethoxy)-2-methylpyridine typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. The process begins with the deprotonation of the alcohol to be protected using a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by the addition of chloromethyl reagent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and subsequent deprotection under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethoxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the methoxymethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce corresponding alcohols.
Scientific Research Applications
3-(Methoxymethoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
2-Methoxymethylpyridine: Similar in structure but lacks the methyl group at the second carbon.
3-Methoxypyridine: Lacks the methoxymethoxy group but has similar reactivity.
2,3-Dimethylpyridine: Similar in having methyl groups but lacks the methoxymethoxy group.
Uniqueness: 3-(Methoxymethoxy)-2-methylpyridine is unique due to the presence of both the methoxymethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-8(11-6-10-2)4-3-5-9-7/h3-5H,6H2,1-2H3 |
InChI Key |
FNFUTEVWMKOHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
amine hydrochloride](/img/structure/B13492740.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)

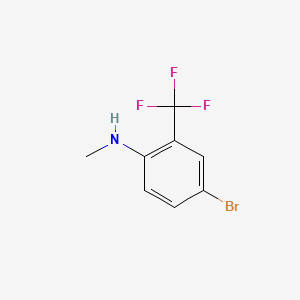
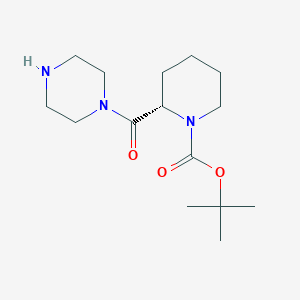
![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)

